molecular formula C23H33ClN4O B15190135 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride CAS No. 117651-73-7

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride

Cat. No.: B15190135
CAS No.: 117651-73-7
M. Wt: 417.0 g/mol
InChI Key: HOCBNQVXIRDFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzimidazole with suitable alkylating agents such as methyl iodide . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Solvents: Ethanol, pyridine

    Catalysts: Nickel, palladium

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. It may also interact with DNA and RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzimidazole-1-acetamide, 2,3-dihydro-3-butyl-2-imino-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl-, monohydrochloride is unique due to its complex structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

117651-73-7

Molecular Formula

C23H33ClN4O

Molecular Weight

417.0 g/mol

IUPAC Name

N-(2-adamantyl)-2-(3-butyl-2-iminobenzimidazol-1-yl)acetamide;hydrochloride

InChI

InChI=1S/C23H32N4O.ClH/c1-2-3-8-26-19-6-4-5-7-20(19)27(23(26)24)14-21(28)25-22-17-10-15-9-16(12-17)13-18(22)11-15;/h4-7,15-18,22,24H,2-3,8-14H2,1H3,(H,25,28);1H

InChI Key

HOCBNQVXIRDFOT-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N(C1=N)CC(=O)NC3C4CC5CC(C4)CC3C5.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.